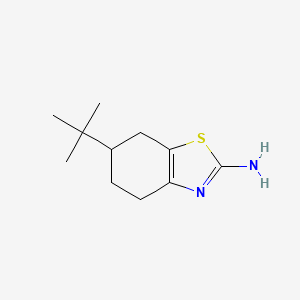

2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole

CAS No.: 81779-11-5

Cat. No.: VC2500727

Molecular Formula: C11H18N2S

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81779-11-5 |

|---|---|

| Molecular Formula | C11H18N2S |

| Molecular Weight | 210.34 g/mol |

| IUPAC Name | 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C11H18N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h7H,4-6H2,1-3H3,(H2,12,13) |

| Standard InChI Key | QXRJJJPFOHTPIG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC2=C(C1)SC(=N2)N |

| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)SC(=N2)N |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole consists of a tetrahydrobenzothiazole scaffold with two key functional groups: an amino group at position 2 and a tert-butyl group at position 6. The core structure contains a partially reduced benzene ring fused with a thiazole ring system. The central structure resembles other tetrahydrobenzothiazole derivatives, such as 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, but with the distinctive tert-butyl substitution rather than an amino group at position 6 .

The molecule contains a chiral center at position 6, where the tert-butyl group is attached, potentially leading to different enantiomeric forms. This structural characteristic is significant as it may influence the compound's biological activity and interaction with potential biological targets, similar to what has been observed with related compounds that exhibit stereoselectivity in their biological functions .

Physical Properties

While specific experimental data for 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole is limited in the available literature, its physical properties can be inferred from structurally similar compounds. Based on its structure containing both polar (amino) and non-polar (tert-butyl) groups, the compound likely exhibits moderate solubility in organic solvents and limited solubility in water.

Compared to other tetrahydrobenzothiazole derivatives, the presence of the bulky tert-butyl group likely increases its lipophilicity compared to analogs like 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole . This increased lipophilicity would potentially affect its pharmacokinetic properties, including membrane permeability and distribution within biological systems.

Chemical Properties

The chemical properties of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole are influenced by its functional groups and heterocyclic structure. The amino group at position 2 imparts basic properties and serves as a potential site for hydrogen bonding, nucleophilic reactions, and derivatization. This amino group is positioned similarly to that in related compounds like 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which has been utilized as a reactive site in various chemical transformations .

The tert-butyl group provides steric bulk and hydrophobicity, potentially influencing the compound's stability and reactivity. This bulky substituent may also affect the compound's conformation and its interaction with potential biological targets or reaction partners.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole likely follows routes similar to those employed for related tetrahydrobenzothiazole derivatives. One potential synthetic approach would involve the cyclization of appropriately substituted precursors containing the tert-butyl group. This could be achieved through the reaction of suitable thiourea derivatives with cyclohexanone derivatives, followed by reduction and functionalization steps.

Based on the synthesis of similar compounds, another viable route might involve the modification of existing tetrahydrobenzothiazole scaffolds. For instance, the synthesis could start from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole , with subsequent selective functionalization to replace the 6-amino group with a tert-butyl substituent.

Laboratory Preparation Methods

Laboratory preparation of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole would likely require controlled reaction conditions and precise synthetic techniques. Drawing from the methods used for similar compounds, the synthesis might involve:

-

Initial formation of the thiazole ring through cyclization reactions

-

Subsequent reduction of the benzene ring to form the tetrahydro derivative

-

Introduction of the tert-butyl group at position 6 through selective alkylation

-

Protection and deprotection strategies to maintain the 2-amino group while modifying other positions

In the synthesis of related compounds, researchers have employed protecting group strategies. For example, in the synthesis of 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzothiazole derivatives, Boc protection has been used to protect the amine functionality at position 6 while allowing for selective functionalization at other positions .

Purification Techniques

Purification of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole would likely employ standard techniques used for similar heterocyclic compounds. Based on procedures described for related compounds, these might include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel

-

Preparative HPLC for high-purity isolations

For related compounds such as 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzothiazole derivatives, purification has been achieved using techniques such as thin-layer chromatography (TLC) with silica gel (60-120 mesh) for monitoring reactions, followed by appropriate purification methods .

Biological Activity and Applications

Comparison with Related Compounds

The table below presents a comparative analysis of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole with structurally related compounds:

The substitution pattern on the tetrahydrobenzothiazole scaffold significantly influences biological activity. For example, in 2-arylcarboxamide derivatives, the position, number, and bulkiness of substituents on the phenyl ring play a key role in inhibiting the proliferation of leukemia cells. Compounds with meta and para substitutions have shown better activity compared to those with ortho substitutions .

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a crucial tool for characterizing 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole. Based on its structure and data from related compounds, the expected key signals in the 1H NMR spectrum would include:

-

A singlet corresponding to the nine protons of the tert-butyl group (likely around 0.8-1.0 ppm)

-

A broad singlet for the two protons of the amino group (approximately 4.5-5.5 ppm)

-

Complex multiplets for the methylene protons of the tetrahydro ring (approximately 1.5-3.0 ppm)

-

A multiplet for the proton at the chiral center (position 6) (approximately 2.5-3.5 ppm)

In related compounds, such as (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate, characteristic signals include the absence of amine peaks when protected and the presence of singlet peaks corresponding to tert-butyl protons .

Mass Spectrometry

Mass spectrometric analysis of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole would provide valuable information about its molecular weight and fragmentation pattern. The expected molecular ion peak would correspond to its calculated molecular weight. Characteristic fragmentation patterns might include:

-

Loss of the tert-butyl group (loss of 57 mass units)

-

Fragmentation of the tetrahydro ring

-

Cleavage patterns specific to the thiazole ring structure

These patterns would help confirm the structure and purity of the synthesized compound.

Infrared Spectroscopy

Infrared (IR) spectroscopy of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole would reveal characteristic absorption bands that could help identify key functional groups. Expected significant IR absorptions would include:

-

N-H stretching vibrations from the primary amino group (approximately 3300-3500 cm-1)

-

C-H stretching vibrations from the tert-butyl group and methylene units (approximately 2850-3000 cm-1)

-

C=N stretching vibration of the thiazole ring (approximately 1600-1650 cm-1)

-

C-S stretching vibration (approximately 600-800 cm-1)

These spectroscopic characteristics would provide comprehensive structural verification of the compound.

Chemical Reactivity

Reactivity Patterns

The reactivity of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole is likely influenced by its key functional groups and structural features. The primary amino group at position 2 serves as a nucleophilic center that can participate in various reactions including:

-

Acylation reactions to form amide derivatives

-

Alkylation to form secondary or tertiary amines

-

Condensation reactions with carbonyl compounds

-

Formation of urea or thiourea derivatives with isocyanates or isothiocyanates

The tert-butyl group at position 6 would primarily influence the steric environment and lipophilicity of the molecule, potentially affecting reaction rates and selectivity at other positions.

Structure-Activity Relationships

The structure-activity relationships of tetrahydrobenzothiazole derivatives provide insights into how the specific substitution pattern in 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole might influence its biological properties:

-

Position of substitution: Studies on related compounds have shown that the position of substituents significantly affects biological activity. For instance, in arylcarboxamide derivatives, meta and para substitutions show better anti-leukemic activity than ortho substitutions .

-

Nature of substituents: The bulkiness and electronic properties of substituents play crucial roles in determining biological activity. The tert-butyl group in 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole would provide significant steric bulk and hydrophobicity, potentially influencing its interaction with biological targets.

-

Stereochemistry: The chiral center at position 6 creates the possibility of different enantiomers with potentially different biological activities. In related compounds, stereochemistry has been shown to be important for biological activity, as evidenced by the specific reporting of (S)-configured derivatives in anti-leukemic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume